
1-tert-Butyl-4-(phenylethynyl)benzene
Übersicht
Beschreibung
1-tert-Butyl-4-(phenylethynyl)benzene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as TPEB and has a molecular weight of 254.36 g/mol. It is a colorless solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Molecular Electronics
1-tert-Butyl-4-(phenylethynyl)benzene is utilized in molecular electronics, particularly as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are synthesized through efficient transformations from aryl bromides like 4-bromophenyl tert-butyl sulfide, indicating the potential of 1-tert-Butyl-4-(phenylethynyl)benzene in this field (Stuhr-Hansen et al., 2005).
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-Butyl phenylazocarboxylates, closely related to 1-tert-Butyl-4-(phenylethynyl)benzene, serve as versatile building blocks. They undergo nucleophilic substitutions and radical reactions, leading to various chemical transformations. This versatility highlights the compound's potential in creating diverse chemical structures (Jasch et al., 2012).
Polymer Chemistry
The molecule plays a significant role in polymer chemistry. For instance, 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene, a derivative, is used in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in various solvents, and are used for creating transparent, flexible films (Hsiao et al., 2000).
Photophysical Properties
1-tert-Butyl-4-(phenylethynyl)benzene derivatives also contribute to understanding the photophysical properties of molecules. For instance, studies on compounds like 5,11-Bis(phenylethynyl)benzo[1,2-f:4,5-f']diisoindole-1,3,7,9(2H,8H)-tetraone have demonstrated the role of triple bonds in influencing fluorescence and phosphorescence properties. These insights are crucial for designing highly efficient fluorescent molecules (Uejima et al., 2014).
Organic Synthesis
The molecule is instrumental in organic synthesis, particularly in the formation of sulfones and phenols. For example, the oxidation of methyl phenylethynyl and phenyl phenylethynyl sulfides into their respective sulfones under specific conditions demonstrates the compound's reactivity and usefulness in organic synthesis (Zaburdaeva & Dodonov, 2011).
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXMEZTNDLNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149890-77-7 | |
| Details | Compound: Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149890-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60579666 | |
| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-4-(phenylethynyl)benzene | |
CAS RN |
29778-26-5 | |
| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



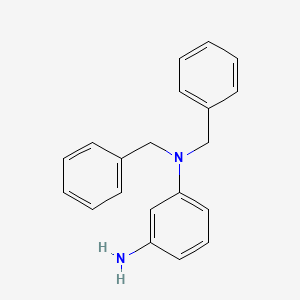



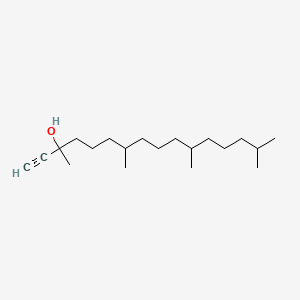
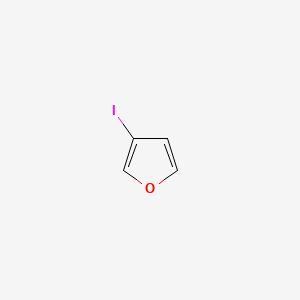
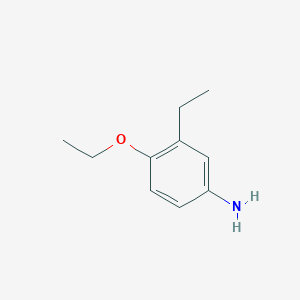

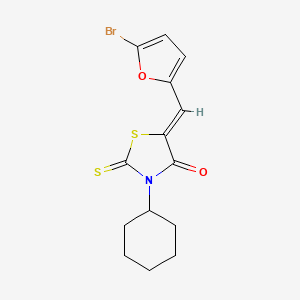
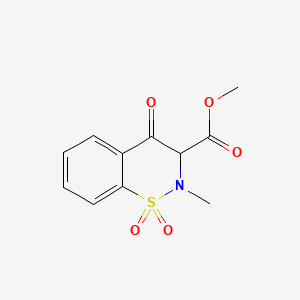
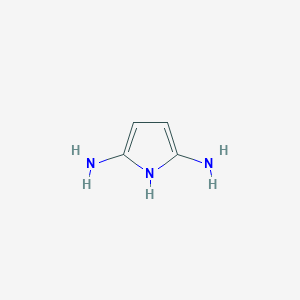

![2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenyloxy]diethylether](/img/structure/B3050861.png)
